4,6-Di-tert-butyl-m-cresol

Description

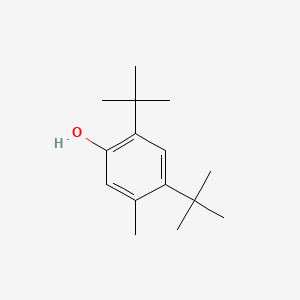

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-ditert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSSJDOPILWQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041502 | |

| Record name | 3-Methyl-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Di-tert-butyl-3-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

211 °C @ 100 MM HG | |

| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE | |

| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.912 @ 80 °C/4 °C | |

| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

497-39-2 | |

| Record name | Di-tert-Butyl-m-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMY866FL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62.1 °C | |

| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 4,6-Di-tert-butyl-m-cresol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,6-di-tert-butyl-m-cresol, a valuable compound in the chemical and pharmaceutical industries, primarily synthesized from m-cresol (B1676322). The core of this synthesis lies in the Friedel-Crafts alkylation reaction, where m-cresol is reacted with a tert-butylating agent in the presence of an acid catalyst. This document details the reaction mechanisms, experimental protocols, and comparative data from various catalytic systems.

Reaction Mechanism and Synthesis Pathway

The fundamental reaction for the synthesis of this compound involves the electrophilic substitution of tert-butyl groups onto the m-cresol ring. The reaction typically proceeds in a stepwise manner, with the formation of mono-tert-butylated intermediates before the desired di-substituted product is obtained. The choice of alkylating agent, catalyst, and reaction conditions significantly influences the yield and selectivity of the final product.

The most common alkylating agents are isobutylene (B52900) and tert-butanol (B103910). In the presence of a strong acid catalyst, these agents generate a tert-butyl carbocation, which then acts as the electrophile in the aromatic substitution reaction.

Comparative Data of Synthesis Methods

The efficiency of the synthesis is highly dependent on the chosen catalytic system and reaction parameters. The following table summarizes quantitative data from various reported methods for the tert-butylation of m-cresol.

| Catalyst | Alkylating Agent | Molar Ratio (m-cresol:Alkylating Agent) | Temperature (°C) | Reaction Time (h) | m-Cresol Conversion (%) | Selectivity for 4,6-DTBMC (%) | Yield (%) | Reference |

| Sulfuric Acid | Isobutylene | - | 70-104 | - | - | - | - | [1] |

| SO3H-functionalized Ionic Liquid | tert-Butanol | 1:2 | 80 | 4 | 81 | Varies | - | [1] |

| Sulfated Zirconia Perlite (SZP-15) | tert-Butanol | 1:1 | 245 | - | High | 100 (for 6-TBMC) | - | [2] |

| Carbon Tetrabromide | tert-Butanol | 1:2 | 175 | 6 | - | - | 36 | [3] |

Note: 4,6-DTBMC stands for this compound. Data interpretation can be complex due to variations in reporting standards across different studies. Some studies focus on the formation of mono-tert-butylated products.

Experimental Protocols

Below are detailed experimental protocols for key synthesis methods.

Method 1: Alkylation using a Homogeneous Acid Catalyst (General Procedure)

This procedure outlines a general approach using a strong acid like sulfuric acid.

Materials:

-

m-Cresol

-

Isobutylene or tert-Butanol

-

Concentrated Sulfuric Acid

-

Solvent (e.g., hexane)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet (if using isobutylene), charge m-cresol and the solvent.

-

Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid catalyst.

-

Slowly bubble isobutylene gas through the solution or add tert-butanol dropwise while maintaining the desired reaction temperature.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Neutralize the mixture with a 5% sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to isolate this compound.

Method 2: Alkylation using a Heterogeneous Solid Acid Catalyst

This protocol is representative of methods employing solid acid catalysts like sulfated zirconia.

Materials:

-

m-Cresol

-

tert-Butanol

-

Sulfated Zirconia catalyst

-

Reactor suitable for heterogeneous catalysis (e.g., packed bed reactor for vapor phase)

-

Condensation unit

-

Analytical equipment (GC)

Procedure:

-

Activate the sulfated zirconia catalyst by heating under a flow of inert gas.

-

For a vapor-phase reaction, vaporize a mixture of m-cresol and tert-butanol and pass it over the heated catalyst bed.

-

For a liquid-phase reaction, charge the catalyst, m-cresol, and tert-butanol into a reaction vessel and heat to the desired temperature with stirring.

-

Collect the product stream after condensation.

-

Analyze the product mixture using GC to determine the conversion of m-cresol and the selectivity for this compound.

-

The catalyst can be regenerated by washing with a solvent and recalcining.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound is illustrated in the following diagram.

Conclusion

The synthesis of this compound from m-cresol is a well-established yet continuously evolving field of study. The choice of catalyst remains a critical factor in achieving high yields and selectivity. While traditional homogeneous catalysts are effective, the development of reusable and environmentally benign heterogeneous catalysts, such as solid acids and ionic liquids, offers promising avenues for more sustainable industrial production. Further research into optimizing reaction conditions for these newer catalytic systems will be crucial for advancing the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Di-tert-butyl-m-cresol

Introduction

4,6-Di-tert-butyl-m-cresol, also known as 2,4-Di-tert-butyl-5-methylphenol, is a sterically hindered phenolic compound. Due to its specific molecular structure, it is widely utilized as an antioxidant in various industrial applications, including in the manufacturing of lubricants, oils, and rubber, to protect against oxidative degradation.[] Its efficacy as an antioxidant is attributed to the presence of a hydroxyl group on the phenol (B47542) ring and bulky tert-butyl groups that enhance its stability and radical-scavenging capabilities. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an illustrative representation of its antioxidant mechanism.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various matrices and for designing its applications. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄O[2][3] |

| Molecular Weight | 220.35 g/mol [3] |

| Appearance | White to yellow or orange crystalline powder[4] |

| Melting Point | 59.0 to 64.0 °C[4] |

| Boiling Point | 653.40 K (380.25 °C) (Predicted by Joback Method)[5] |

| Density | 0.927 g/cm³ (for 2,4-ditert-butyl-5-methylphenol)[] |

Table 2: Solubility and Partitioning Properties

| Property | Value |

| LogP (Octanol-Water Partition Coefficient) | 4.296 (Predicted by Crippen Method)[5] |

| Log₁₀WS (Water Solubility in mol/l) | -4.12 (Predicted by Crippen Method)[5] |

| pKa | 11.72 (Experimental value for the related isomer 2,4-Di-tert-butylphenol)[6] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in chemical research and development. Below are detailed methodologies for key experiments.

1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 cm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

The sample is heated gradually, with the rate of heating slowed to approximately 2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

-

2. Boiling Point Determination (Thiele Tube Method)

For solid compounds, the boiling point is determined from a small liquid sample, which requires melting the solid first.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., a sodium fusion tube), a capillary tube sealed at one end, heating source (Bunsen burner), and liquid paraffin (B1166041) or mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube and gently melted.

-

The sealed capillary tube is inverted and placed inside the test tube containing the molten sample.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

-

3. Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the types of intermolecular forces it can form.

-

Materials: Test tubes, spatula, this compound sample, and a range of solvents (e.g., water, ethanol, acetone, hexane, 5% NaOH solution, 5% HCl solution).

-

Procedure:

-

Approximately 0.1 g of the solid sample is placed into a test tube.

-

3 mL of the chosen solvent is added in portions to the test tube.

-

The test tube is shaken vigorously for about 60 seconds after each addition.

-

The solubility is observed and recorded. A compound is considered soluble if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic aqueous solutions can be tested to identify any acidic or basic functional groups.

-

4. pKa Determination (Spectrometric Method)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds, this can be determined by observing changes in their UV-Vis absorption spectra at different pH values.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, and micropipettes.

-

Reagents: A stock solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture), and a series of buffer solutions covering a range of pH values.

-

Procedure:

-

A series of solutions with a constant concentration of this compound are prepared at various pH values using the buffer solutions.

-

The electronic absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The absorbance at a wavelength where the acidic form and its conjugate base have different absorption is measured for each pH.

-

The pKa value is then determined by analyzing the relationship between absorbance and pH, often by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve.

-

Antioxidant Mechanism of this compound

This compound functions as a primary antioxidant by acting as a free radical scavenger. Its mechanism is characteristic of hindered phenols. The bulky tert-butyl groups at the ortho and para positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical formed after hydrogen donation.

The process can be summarized as follows:

-

Initiation: An unstable free radical (R•), often a peroxyl radical (ROO•) formed during the autooxidation of organic materials, is present in the system.

-

Propagation (Scavenging): The phenolic hydroxyl group of this compound donates its hydrogen atom to the free radical, neutralizing it and thereby terminating the oxidative chain reaction.

-

Termination: This hydrogen donation results in the formation of a stable, sterically hindered phenoxyl radical. This radical is unreactive due to the delocalization of the unpaired electron over the aromatic ring and the steric shielding provided by the tert-butyl groups, which prevents it from initiating new oxidation chains.

The following diagram illustrates this free radical scavenging mechanism.

Caption: Free radical scavenging mechanism of this compound.

References

An In-depth Technical Guide to 4,6-di-tert-butyl-m-cresol (CAS 497-39-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 4,6-di-tert-butyl-m-cresol (CAS number: 497-39-2). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and potential biological relevance.

Chemical Identity and Structure

This compound, also known as 2,4-di-tert-butyl-5-methylphenol, is a sterically hindered phenolic compound. Its structure is characterized by a phenol (B47542) ring substituted with two bulky tert-butyl groups and one methyl group. This steric hindrance significantly influences its chemical reactivity and antioxidant properties.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 282 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone. | [2] |

| logP (octanol/water) | 5.3 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 | s | 1H | Ar-H |

| 6.65 | s | 1H | Ar-H |

| 4.85 | s | 1H | -OH |

| 2.25 | s | 3H | Ar-CH₃ |

| 1.40 | s | 9H | tert-butyl |

| 1.30 | s | 9H | tert-butyl |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3650-3600 | O-H stretch (free) |

| 3050-3000 | C-H stretch (arom.) |

| 2960-2850 | C-H stretch (aliph.) |

| 1600, 1480 | C=C stretch (arom.) |

| 1230 | C-O stretch (phenol) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 220. A prominent fragment is observed at m/z 205, corresponding to the loss of a methyl group ([M-15]⁺).

Synthesis

Experimental Protocol: Alkylation of m-Cresol (B1676322)

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of m-cresol with tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst.

Materials:

-

m-Cresol

-

tert-Butanol

-

Sulfuric acid (concentrated)

-

Inert solvent (e.g., hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the inert solvent.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Gradually add tert-butanol to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Biological Activity and Potential Signaling Pathways

The primary biological activity of this compound is its function as a potent antioxidant.[2] While specific interactions with signaling pathways are not extensively documented for this exact molecule, the activities of closely related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provide insights into its potential biological effects.

Antioxidant Activity

As a sterically hindered phenol, this compound can donate a hydrogen atom from its hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions. This mechanism is fundamental to its role in preventing oxidative damage in various applications, including pharmaceuticals and cosmetics.

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Potential Anti-inflammatory and Apoptotic Pathways

Studies on the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) suggest potential anti-inflammatory and anticancer activities.[4] It is hypothesized that this compound may exhibit similar properties by modulating key signaling pathways.

Anti-inflammatory Effects: Phenolic compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] Furthermore, some cresol (B1669610) derivatives can modulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[6]

Apoptotic Effects in Cancer Cells: 2,4-DTBP has been reported to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and activating the p53 tumor suppressor pathway, leading to the activation of caspases.[4]

The following diagram illustrates a hypothetical signaling pathway based on the activities of related phenolic compounds. It is important to note that these specific interactions have not been directly demonstrated for this compound and require experimental validation.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols for Biological Activity Assessment

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development contexts:

-

Antioxidant Standard: Due to its well-defined antioxidant properties, it can be used as a reference compound in the development and validation of new antioxidant assays.

-

Stabilizer in Formulations: Its ability to prevent oxidative degradation makes it a useful excipient in pharmaceutical and cosmetic formulations to enhance product stability and shelf-life.[7]

-

Chemical Intermediate: It is a precursor in the synthesis of other molecules, including more complex antioxidants and potential drug candidates.[8]

-

Probe for Oxidative Stress Studies: It can be used in cellular and biochemical assays to investigate the role of oxidative stress in various disease models.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized phenolic antioxidant with a range of applications in chemical and pharmaceutical sciences. While its direct interactions with specific cellular signaling pathways are not yet fully elucidated, the biological activities of structurally related compounds suggest potential for anti-inflammatory and other therapeutic effects. Further research is warranted to explore these possibilities and to fully understand the pharmacological potential of this molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 3. chemeo.com [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of cyclooxygenase activity, platelet aggregation and thromboxane B2 production by two environmental toxicants: m- and o-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

solubility of 4,6-Di-tert-butyl-m-cresol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,6-Di-tert-butyl-m-cresol (DBMC), a sterically hindered phenolic compound with significant applications as an antioxidant and a synthetic intermediate. Understanding its solubility is critical for its effective use in various research and development applications, including formulation, reaction chemistry, and biological studies.

Physicochemical Properties

This compound, also known as 2,4-Di-tert-butyl-5-methylphenol, has the chemical formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol [1][2][3]. Its structure, featuring two bulky tert-butyl groups ortho and para to the hydroxyl group on a cresol (B1669610) backbone, profoundly influences its physical and chemical properties, including its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1][2][3] |

| Molecular Weight | 220.35 g/mol | [2] |

| CAS Number | 497-39-2 | [1][2][3] |

| Appearance | White to yellow powder/crystal | [4] |

| Melting Point | 59.0 to 64.0 °C | [4] |

| Boiling Point | ~282 °C (calculated) | |

| logP (Octanol/Water) | 4.296 (calculated) | [2] |

Solubility Data

Water Solubility:

The hydrophobicity of DBMC, indicated by its high calculated octanol-water partition coefficient (logP) of 4.296, suggests very low solubility in water[2]. A calculated logarithm of the water solubility (log10ws) is reported as -4.12, which corresponds to a molar concentration of approximately 7.59 x 10⁻⁵ mol/L[2].

| Solvent | Molar Solubility (mol/L) | Temperature (°C) | Method |

| Water | 7.59 x 10⁻⁵ | Not Specified | Calculated[2] |

Organic Solvents:

Qualitative assessments indicate that this compound is soluble in various organic solvents. While specific quantitative data is lacking for DBMC, information on the closely related antioxidant, 2,6-Di-tert-butyl-p-cresol (BHT), suggests good solubility in non-polar and moderately polar organic solvents. It is reasonable to expect similar behavior for DBMC. A related compound, 6-tert-Butyl-m-cresol, is described as soluble in alcohol, ether, and acetone[5]. Another similar molecule, 4,4'-Thiobis(6-tert-butyl-m-cresol), is soluble in solvents like benzene, toluene, acetone, methanol (B129727), and ethanol, but only slightly soluble in petroleum solvents and insoluble in water[6].

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound is the isothermal shake-flask method , followed by quantitative analysis of the supernatant. This method is considered the "gold standard" for solubility measurements due to its reliability[7].

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours[8][9].

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) of the compound by scanning a standard solution. Phenolic compounds typically show strong absorbance in the UV region, often around 280 nm[10].

-

Measure the absorbance of the standard solutions at λ_max to construct a calibration curve (absorbance vs. concentration).

-

Dilute the filtered supernatant with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

Calculate the concentration of this compound in the supernatant using the calibration curve and accounting for the dilution factor.

-

-

Quantitative Analysis (HPLC):

-

For a more specific and sensitive analysis, an HPLC method can be employed[7][11].

-

Develop an isocratic or gradient reverse-phase HPLC method. A C18 column is often suitable for phenolic compounds[11].

-

The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol and water, with a small amount of acid (e.g., phosphoric or formic acid) to ensure good peak shape[12][13].

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered supernatant (diluted if necessary) and determine the peak area.

-

Calculate the concentration of this compound in the supernatant based on the calibration curve.

-

Data Presentation:

The solubility should be reported in units such as g/100 mL, mg/L, or mol/L at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method and UV-Vis analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While extensive quantitative solubility data for this compound in various organic solvents remains to be systematically documented in the literature, its physicochemical properties strongly indicate poor aqueous solubility and good solubility in less polar organic solvents. For researchers and drug development professionals requiring precise solubility data for specific applications, the detailed experimental protocol based on the shake-flask method provides a robust framework for its determination. Accurate solubility data is paramount for optimizing formulations, ensuring consistent results in biological assays, and controlling reaction kinetics in synthetic processes.

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 497-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 6-tert-Butyl-m-cresol | C11H16O | CID 6937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. edinburghanalytical.com [edinburghanalytical.com]

- 11. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Di-tert-butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-Di-tert-butyl-m-cresol, also known as 2,4-di-tert-butyl-5-methylphenol. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this compound in various scientific and industrial applications.

Molecular Structure and NMR Assignments

This compound is a substituted phenol (B47542) with the following chemical structure:

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the methyl group, the two tert-butyl groups, and the hydroxyl proton. The following table summarizes the reported chemical shifts in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Ar-H (H2) | 7.26 | s | 1H | - |

| Ar-H (H6) | 6.42 | s | 1H | - |

| OH | 4.8 | s | 1H | - |

| CH₃ | 2.42 | s | 3H | - |

| C(CH₃)₃ (4-position) | 1.39 | s | 9H | - |

| C(CH₃)₃ (6-position) | 1.38 | s | 9H | - |

Note: The assignments are based on typical chemical shifts for substituted phenols. The signals for the two tert-butyl groups are very close and may overlap.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows signals for each unique carbon atom in the molecule. Based on the structure, ten distinct signals are expected. The following table presents predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1 (C-OH) | 150-155 |

| C2 | 120-125 |

| C3 (C-CH₃) | 135-140 |

| C4 (C-tBu) | 140-145 |

| C5 | 115-120 |

| C6 (C-tBu) | 130-135 |

| C H₃ | 20-25 |

| C (CH₃)₃ (4-position) | 34-36 |

| C(C H₃)₃ (4-position) | 31-33 |

| C (CH₃)₃ (6-position) | 34-36 |

| C(C H₃)₃ (6-position) | 29-31 |

Note: These are predicted chemical shifts based on empirical data for similar structures. Actual experimental values may vary slightly.

Experimental Protocols

A general experimental protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Figure 2. General workflow for NMR data acquisition and processing.

Instrumentation:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used.

-

Temperature: Standard room temperature (298 K) is typically used.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on the correlation between the molecular structure and the observed signals.

Figure 3. Logical relationship between molecular structure and NMR spectral data.

This guide provides foundational NMR data and protocols for this compound. For definitive structural elucidation and purity assessment, it is recommended to use a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) alongside other analytical methods such as mass spectrometry and infrared spectroscopy.

An In-depth Technical Guide on the Thermal Degradation Profile of 4,6-Di-tert-butyl-m-cresol

Introduction

4,6-Di-tert-butyl-m-cresol, a sterically hindered phenolic compound, belongs to a class of antioxidants widely utilized to protect organic materials, such as polymers, lubricants, and pharmaceuticals, from thermo-oxidative degradation. The strategic placement of bulky tert-butyl groups ortho and para to the hydroxyl group enhances its stability and dictates its mechanism of action as a radical scavenger.[1][2] Understanding the thermal degradation profile of this compound is critical for defining its operational limits, ensuring its efficacy at elevated temperatures, and identifying potential degradation products that could impact the stability and safety of the final formulation.

This guide provides a comprehensive, albeit predictive, overview of the thermal stability of this compound. It outlines the anticipated thermal decomposition pathways, presents hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and details the experimental protocols for these analytical techniques.

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is expected to occur in a multi-stage process, primarily driven by the homolytic cleavage of its substituent groups at elevated temperatures. The bulky tert-butyl groups, while providing steric hindrance to the hydroxyl group at moderate temperatures, are susceptible to elimination as isobutylene (B52900) at higher temperatures.

Initial Stage (Minor Weight Loss): In an inert atmosphere, the initial phase of degradation is likely to involve the homolytic cleavage of a C-H bond from the methyl group or the hydroxyl group, initiating radical chain reactions. However, significant weight loss is not anticipated until the cleavage of the tert-butyl groups.

Second Stage (Major Weight Loss): The primary decomposition pathway is predicted to be the cleavage of the tert-butyl groups. This process would result in the formation of isobutylene gas and a cresol (B1669610) radical. This stage is expected to account for the most significant portion of the weight loss observed in thermogravimetric analysis.

Third Stage (Decomposition of the Aromatic Backbone): At significantly higher temperatures, the aromatic ring itself is expected to undergo fragmentation, leading to the formation of various smaller hydrocarbons and char residue.

Proposed Thermal Degradation Pathway

The proposed primary degradation pathway for this compound involves the sequential loss of its two tert-butyl groups as isobutylene, followed by further decomposition of the resulting cresol structure.

Caption: Proposed thermal degradation pathway of this compound.

Quantitative Thermal Analysis (Predictive Data)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, based on the behavior of similar hindered phenolic antioxidants.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (Tonset) | 220 - 250 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 260 - 290 °C | The temperature at which the rate of weight loss is highest. |

| Weight Loss at Tmax | 45 - 55 % | Corresponds to the initial loss of one tert-butyl group. |

| Second Decomposition Stage (Tmax2) | 300 - 350 °C | A subsequent peak corresponding to the loss of the second tert-butyl group. |

| Final Residue at 600 °C | 10 - 20 % | The remaining char at the end of the analysis in an inert atmosphere. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | 60 - 70 °C | The temperature at which the solid melts to a liquid. |

| Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | The heat absorbed during melting. |

| Decomposition Exotherm | 250 - 350 °C | A broad exothermic peak corresponding to the energy released during decomposition. |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal degradation profile of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its weight loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Record the weight loss of the sample as a function of temperature.

-

The onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events such as decomposition exotherms.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 400°C at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak. Exothermic peaks at higher temperatures indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.[3][4]

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Perform staged pyrolysis at different temperatures (e.g., 250°C, 350°C, and 600°C) to analyze the products of each decomposition stage.[5]

-

The volatile pyrolysis products are separated by the GC column and identified by the mass spectrometer.

-

Analyze the mass spectra of the eluted compounds and compare them with a mass spectral library to identify the thermal decomposition products.

Experimental and Analytical Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. digital.csic.es [digital.csic.es]

- 5. apps.dtic.mil [apps.dtic.mil]

Health and Safety Considerations for 4,6-Di-tert-butyl-m-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for 4,6-Di-tert-butyl-m-cresol (DBMC), also known as 2,4-Di-tert-butyl-5-methylphenol, with the CAS Registry Number 497-39-2. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or conduct research with this compound.

Chemical and Physical Properties

This compound is a substituted phenolic compound. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Synonyms | 2,4-Di-tert-butyl-5-methylphenol, DBMC |

| CAS Number | 497-39-2[1][2] |

| Molecular Formula | C₁₅H₂₄O[1][2] |

| Molecular Weight | 220.35 g/mol [2] |

| Appearance | Light yellow to dark orange solid[1] |

| Melting Point | 5°C (literature)[1] |

| Boiling Point | 282°C (literature)[1] |

Health Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as hazardous. The primary hazards identified are acute oral toxicity, skin irritation, and serious eye irritation.[1][3][4] It is also noted to be hazardous to the aquatic environment with long-term effects.[1]

The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[5] |

Toxicological Data

Quantitative toxicological data for this compound are limited in publicly accessible literature. The available data on acute toxicity is presented below.

Table of Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1420 mg/kg | TCI SAFETY DATA SHEET[6] |

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for the toxicological assessment of chemicals. The methodologies for key toxicological endpoints are outlined below.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[8]

-

Principle: A test substance is administered in graduated doses to several groups of experimental animals, typically rodents, with one dose per group.[9]

-

Procedure: The substance is administered by gavage.[3] Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[4]

-

Endpoint: The LD50 (median lethal dose), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is determined.[9]

Skin Irritation/Corrosion (Following OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to the skin of an experimental animal, usually an albino rabbit.[10]

-

Procedure: A small area of skin is shaved, and the test substance is applied to the site, typically under a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant potential.

Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Principle: The test substance is applied to one eye of an experimental animal, typically an albino rabbit, with the untreated eye serving as a control.[7][11]

-

Procedure: A single dose of the substance is instilled into the conjunctival sac of the eye.[7][11] The eyes are examined at prescribed intervals for effects on the cornea, iris, and conjunctiva.[12]

-

Endpoint: The severity and reversibility of ocular lesions are scored to classify the irritant potential.

Potential Signaling Pathways of Toxicity

Specific signaling pathways affected by this compound have not been elucidated in the available literature. However, as a phenolic compound and a known antioxidant, it is plausible that at high concentrations or under certain biological conditions, it could interfere with cellular redox signaling pathways. One such general pathway is the cellular response to oxidative stress.

Caption: Potential involvement of this compound in oxidative stress pathways at high concentrations.

Handling, Safety Precautions, and First Aid

Due to its hazardous properties, appropriate safety measures must be taken when handling this compound.

Engineering Controls

-

Handle in a well-ventilated place.[1]

-

Use a closed system or local exhaust ventilation to minimize exposure.[3]

-

Ensure safety showers and eyewash stations are readily available.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves and clothing.[1]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a dust respirator.[3]

Handling and Storage

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

-

Do not eat, drink, or smoke when using this product.[1]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]

-

If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[1][3]

Conclusion

This compound is a chemical compound that requires careful handling due to its classification as harmful if swallowed, a skin irritant, and a serious eye irritant. While there is a lack of comprehensive, publicly available toxicological data for this specific isomer, the existing information necessitates the use of appropriate engineering controls, personal protective equipment, and adherence to safe handling practices. Researchers and professionals must exercise caution and refer to the most current safety data sheets before handling this compound. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 497-39-2 Name: this compound [xixisys.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 8. echemi.com [echemi.com]

- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

synonyms and alternative names for 4,6-Di-tert-butyl-m-cresol

This technical guide provides a comprehensive overview of 4,6-Di-tert-butyl-m-cresol, a sterically hindered phenolic compound. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antioxidant.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. Establishing a clear understanding of its nomenclature is crucial for accurate identification and information retrieval.

Systematic and Common Names:

-

IUPAC Name: 2,4-Di-tert-butyl-5-methylphenol[1]

-

Common Names: this compound, 2,4-Di-t-butyl-5-methylphenol[1]

-

Abbreviation: DBMC[1]

Alternative Names and Identifiers:

-

Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-[1]

-

m-Cresol (B1676322), 4,6-di-tert-butyl-[1]

-

Dibutylcresol

A comprehensive list of synonyms is provided in the table below for easy reference.

| Type | Name/Identifier |

| IUPAC Name | 2,4-Di-tert-butyl-5-methylphenol |

| Common Name | This compound |

| Alternative Name | 2,4-Di-t-butyl-5-methylphenol |

| Systematic Name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- |

| CAS Registry Number | 497-39-2 |

| Abbreviation | DBMC |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application and behavior in various chemical and biological systems. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 60-62 °C |

| Boiling Point | 282 °C at 760 mmHg |

| Density | 0.927 g/cm³ |

| Flash Point | 127.7 °C |

Table 2: Thermodynamic Properties

| Property | Value |

| Enthalpy of Fusion (ΔfusH°) | 18.82 kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 63.01 kJ/mol |

| LogP (Octanol/Water Partition Coeff.) | 4.296 |

| Water Solubility (log10WS) | -4.12 (in mol/l) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the Friedel-Crafts alkylation of m-cresol with an alkylating agent such as tert-butanol (B103910) or isobutylene (B52900) in the presence of a catalyst.

Materials:

-

m-Cresol

-

tert-Butanol

-

Catalyst (e.g., sulfuric acid, aluminum chloride, or a solid acid catalyst)

-

Solvent (e.g., hexane (B92381) or other inert solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with m-cresol and the chosen solvent under an inert atmosphere.

-

The catalyst is carefully added to the reaction mixture.

-

tert-Butanol is added dropwise to the stirred mixture at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature and washed with water and a sodium bicarbonate solution to neutralize the acidic catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or hexane) and allowed to cool slowly. The purified crystals are then collected by filtration.

-

Column Chromatography: The crude product is subjected to column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Biological Activity and Signaling Pathways

As a hindered phenol, this compound is recognized for its antioxidant properties. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The bulky tert-butyl groups at the ortho and para positions sterically hinder the hydroxyl group, which enhances its stability and antioxidant efficacy.

While specific signaling pathway studies for this compound are limited, the mechanisms of action for the closely related isomer, 2,4-di-tert-butylphenol (B135424), have been investigated. It is plausible that this compound exhibits similar biological activities through related pathways.

Antioxidant Mechanism of Action

The fundamental antioxidant action of hindered phenols like this compound involves the quenching of free radicals.

Potential Anti-Inflammatory Pathway (based on 2,4-di-tert-butylphenol)

The anti-inflammatory effects of the related compound 2,4-di-tert-butylphenol are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Potential Anticancer Pathway (based on 2,4-di-tert-butylphenol)

The anticancer activity of 2,4-di-tert-butylphenol has been shown to involve the induction of apoptosis (programmed cell death) through the intrinsic pathway, which is regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4,6-Di-tert-butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4,6-Di-tert-butyl-m-cresol, a compound of interest in various industrial and pharmaceutical applications due to its antioxidant properties. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for accurate quantification in diverse sample matrices.

Introduction

This compound, also known as 2,4-Di-tert-butyl-5-methylphenol, is a sterically hindered phenolic antioxidant. Its ability to scavenge free radicals makes it a valuable additive in materials such as plastics, elastomers, and oils to prevent oxidative degradation. In the pharmaceutical industry, it can be used as a stabilizer for drug formulations susceptible to oxidation. Accurate and precise quantification of this compound is critical for quality control, stability testing, and formulation development.

This guide presents two primary analytical methods for the determination of this compound, complete with detailed experimental protocols, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to illustrate the analytical processes.

Analytical Methods Overview

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is well-suited for routine quality control analysis. It offers excellent reproducibility and is applicable to a wide range of sample types. The analyte is separated on a reverse-phase column and detected by its ultraviolet absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices where unambiguous identification is required. The analyte is volatilized and separated on a capillary column, followed by ionization and detection by a mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on established methods for similar phenolic compounds and should be validated in your laboratory for your specific application.

| Parameter | HPLC-UV Method | GC-MS Method |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.15 µg/L |

| Linearity Range | 1 - 200 µg/mL (R² > 0.999) | 0.1 - 100 µg/L (R² > 0.99) |

| Accuracy (Recovery) | 98 - 102% | 95 - 105% |

| Precision (RSD) | < 2% | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is based on a reverse-phase HPLC method for the separation and quantification of this compound.[1][2]

1.1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

Newcrom R1 column (or equivalent C18 column, 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatibility)

-

This compound analytical standard

-

Sample vials and filters (0.45 µm)

1.2. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation:

-

Solid Samples (e.g., Polymers): Dissolve a known weight of the sample in a suitable solvent (e.g., tetrahydrofuran, dichloromethane). Perform a liquid-liquid extraction with acetonitrile if necessary. Dilute the extract with the mobile phase to a concentration within the calibration range.

-

Liquid Samples (e.g., Oils, Formulations): Dilute a known volume or weight of the sample with the mobile phase. If the sample is not miscible with the mobile phase, perform a suitable extraction (e.g., solid-phase extraction).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

1.4. Analysis and Quantification

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of alkylphenols.[3][4]

2.1. Instrumentation and Materials

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound analytical standard

-

Solvent for extraction (e.g., hexane (B92381), dichloromethane)

-

Anhydrous sodium sulfate

-

Sample vials with septa

2.2. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas Flow (Helium): 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 205, 220). A full scan can be used for initial identification.

2.3. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

-

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples, take a known volume (e.g., 10 mL) and adjust the pH to acidic (e.g., pH 2) with a suitable acid.

-

Extract the sample with two portions of 5 mL of hexane or dichloromethane (B109758) in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

-

-

Sample Preparation (Solid-Phase Extraction - for cleaner samples):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the aqueous sample onto the cartridge.

-

Wash with water to remove interferences.

-

Elute the analyte with a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate and reconstitute in the injection solvent.

-

2.4. Analysis and Quantification

-

Inject the calibration standards to generate a calibration curve based on the peak area of the selected ion(s).

-

Inject the prepared sample extracts.

-

Identify the this compound peak based on its retention time and the presence of characteristic ions.

-

Quantify the concentration in the samples using the generated calibration curve.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

Caption: General workflow for the quantification of this compound by HPLC-UV.

Caption: General workflow for the quantification of this compound by GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4,6-Di-tert-butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,6-Di-tert-butyl-m-cresol, a common antioxidant in pharmaceutical and cosmetic formulations. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, providing excellent separation and quantification. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

This compound is a synthetic phenolic antioxidant widely used to prevent degradation in various products, including pharmaceuticals, cosmetics, and food. Its efficacy in preventing oxidation makes its accurate quantification crucial for quality control and stability studies. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a fully developed and validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound